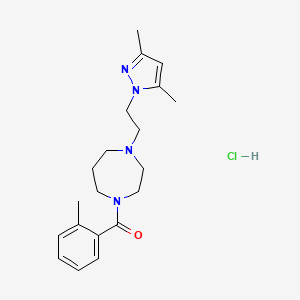

(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(o-tolyl)methanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]-(2-methylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O.ClH/c1-16-7-4-5-8-19(16)20(25)23-10-6-9-22(11-13-23)12-14-24-18(3)15-17(2)21-24;/h4-5,7-8,15H,6,9-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMAXRITUFMZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCCN(CC2)CCN3C(=CC(=N3)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(o-tolyl)methanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a diazepane ring, a pyrazole moiety, and an o-tolyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole and diazepane structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial and fungal strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Neurological Effects : Diazepane derivatives are often studied for their anxiolytic and sedative effects.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The diazepane structure may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Oxidative Stress Reduction : Some derivatives have antioxidant properties that can mitigate oxidative stress in cells.

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria as well as fungal pathogens. The effectiveness was attributed to the ability to disrupt microbial cell membranes .

Anticancer Effects

In vitro studies on related diazepane derivatives revealed promising anticancer activity against various cancer cell lines. For instance, compounds were shown to induce apoptosis in MKN-45 gastric adenocarcinoma cells, outperforming standard chemotherapeutics like Paclitaxel .

Neurological Studies

Research focusing on the anxiolytic effects of diazepane-containing compounds indicated potential therapeutic benefits for anxiety disorders. These studies often utilize animal models to assess behavioral changes following administration of the compound .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit promising anticancer properties. The specific structure of (4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(o-tolyl)methanone hydrochloride may enhance its interaction with biological targets involved in cancer cell proliferation and survival. Research has shown that pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neurological Disorders

The diazepane structure in this compound suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly in anxiety and depression models. The ability of this compound to modulate GABAergic transmission could provide therapeutic benefits for conditions such as generalized anxiety disorder and major depressive disorder .

Synthetic Pathways

The synthesis of this compound can be achieved through multi-step reactions involving the formation of the pyrazole ring followed by diazepane ring closure. The synthetic route often includes:

- Formation of the pyrazole ring via condensation reactions.

- Alkylation to introduce the ethyl group.

- Final assembly through coupling reactions with o-tolyl methanone derivatives.

Such synthetic methodologies are crucial for optimizing yield and purity, which are essential for further biological evaluation .

In vitro and In vivo Studies

Pharmacological assessments have been conducted to evaluate the efficacy of this compound in various biological models. In vitro studies typically involve:

- Cytotoxicity assays against cancer cell lines.

- Neuropharmacological tests in rodent models to assess anxiolytic or antidepressant effects.

In vivo studies are essential to understand the pharmacokinetics and dynamics of the compound, including absorption, distribution, metabolism, and excretion profiles .

Case Studies and Experimental Findings

Preparation Methods

Cyclization of Diamines with Carbonyl Compounds

A common approach involves reacting 1,4-diamines with ketones or aldehydes under acidic conditions. For example, 1,4-diaminobutane may react with acetone in the presence of hydrochloric acid to form the diazepane ring.

Reaction Conditions :

Reductive Amination

Alternative routes employ reductive amination of δ-amino ketones. For instance, 5-aminopentan-2-one treated with sodium cyanoborohydride yields 1,4-diazepane.

Optimized Parameters :

- Reducing Agent: NaBH₃CN or NaBH(OAc)₃

- Solvent: Dichloromethane or THF

- Temperature: Room temperature (25°C)

- Yield: 50–65%

Introduction of the Pyrazole-Ethyl Side Chain

The 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group is introduced via nucleophilic substitution or Mitsunobu reaction.

Alkylation of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole reacts with 1,2-dibromoethane in the presence of a base to form the ethyl-linked pyrazole intermediate.

Protocol :

Coupling to 1,4-Diazepane

The ethyl-pyrazole intermediate is then alkylated to the diazepane nitrogen. For example, treating 1,4-diazepane with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl bromide in acetonitrile affords the substituted diazepane.

Key Considerations :

Formation of the o-Tolyl Methanone Linkage

The final step involves coupling the diazepane-pyrazole intermediate with o-tolyl carbonyl chloride.

Friedel-Crafts Acylation

In a dichloromethane solution, the diazepane-pyrazole compound reacts with o-tolyl carbonyl chloride using AlCl₃ as a catalyst.

Conditions :

Schotten-Baumann Reaction

Alternatively, the acyl chloride may react with the diazepane amine under basic aqueous conditions.

Procedure :

- Base: NaOH (10% aqueous solution)

- Solvent: Dichloromethane/water biphasic system

- Temperature: 0–5°C

- Yield: 60–75%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in diethyl ether or ethanol.

Purification :

Analytical Data and Characterization

Challenges and Optimization Strategies

- Steric Hindrance : Bulky substituents on the diazepane nitrogen slow alkylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures mitigates this.

- Regioselectivity in Pyrazole Substitution : Ensuring substitution at the 1-position of pyrazole requires careful control of base strength and reaction time.

- Acylation Efficiency : Friedel-Crafts conditions risk over-acylation. Stepwise addition of acyl chloride improves yield.

Scale-Up Considerations

Industrial-scale synthesis necessitates:

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of (4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(o-tolyl)methanone hydrochloride?

Methodological Answer:

- Stepwise Functionalization : Begin with the synthesis of the 1,4-diazepane core via cyclization of 1,3-diamine precursors under controlled pH (e.g., using HCl catalysis) .

- Pyrazole Coupling : Introduce the 3,5-dimethylpyrazole moiety via nucleophilic substitution or Cu-catalyzed "click" chemistry. Ethylenediamine linkers are often alkylated under reflux conditions in anhydrous THF or DMF (70–80°C, 12–24 h) .

- Final Acylation : React the diazepane-pyrazole intermediate with o-tolyl carbonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Critical Parameters : Monitor reaction progress via TLC and HPLC. Yield optimization requires strict anhydrous conditions and stoichiometric control of reagents (1:1.2 molar ratio of diazepane to acyl chloride) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound’s hydrochloride salt?

Methodological Answer:

- X-ray Refinement : Use SHELXL (v.2018+) for high-resolution data refinement. Input experimental data (e.g., .hkl files) and apply restraints for disordered chloride ions or solvent molecules. Validate using R-factor convergence (<5%) and residual density maps .

- Discrepancy Analysis : If bond-length disagreements arise (e.g., pyrazole C–N vs. diazepane N–C), cross-validate with DFT calculations (B3LYP/6-31G* level) to assess steric/electronic effects .

- Data Sources : Compare with structurally analogous compounds (e.g., pyrazole-diazepane derivatives in ) to identify systematic errors in unit-cell parameter measurements.

Basic: What spectroscopic techniques are essential for characterizing the purity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyrazole (e.g., 3,5-dimethyl protons at δ 2.25–2.40 ppm) and diazepane backbone (N–CH2 resonances at δ 2.70–3.10 ppm) .

- Mass Spectrometry : Use ESI-MS in positive-ion mode to detect the [M+H]+ ion (expected m/z: ~428.5 for free base; adjust for HCl adduct).

- Elemental Analysis : Verify chloride content (theoretical Cl%: ~7.8%) via combustion analysis. Deviations >0.3% indicate impurities .

Advanced: How can computational modeling guide the design of analogs targeting GABA receptors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions. Prepare the compound’s 3D structure (optimized with Gaussian09) and dock into GABA-A receptor PDB templates (e.g., 6HUP). Prioritize analogs with improved hydrogen bonding to α1-subunit residues (e.g., Tyr159, Thr142) .

- Pharmacophore Mapping : Identify critical features (e.g., pyrazole hydrophobicity, diazepane flexibility) using Schrödinger’s Phase. Validate with QSAR models trained on IC50 data from .

- ADMET Prediction : Employ SwissADME to optimize logP (target: 2.5–3.5) and reduce hERG liability .

Basic: What solvent systems are optimal for recrystallizing this hydrochloride salt?

Methodological Answer:

- Solvent Screening : Test mixtures of ethanol/water (7:3 v/v) or acetonitrile/diethyl ether (gradient cooling from 60°C to −20°C). Avoid DMSO due to high boiling point .

- Crystal Quality : For X-ray studies, use slow evaporation in ethyl acetate/hexane (1:4) to grow single crystals. Monitor via polarized light microscopy for twinning defects .

Advanced: How to analyze structure-activity relationships (SAR) for pyrazole-diazepane derivatives?

Methodological Answer:

- Library Synthesis : Prepare analogs with varied substituents (e.g., o-tolyl → p-fluorophenyl) using parallel synthesis. Track yields and purity via automated LC-MS .

- Biological Assays : Test binding affinity via radioligand displacement (3H-flumazenil for GABA-A). Correlate IC50 values with steric/electronic descriptors (e.g., Hammett σ, Taft Es) .

- Statistical Modeling : Apply MLR (multiple linear regression) to derive predictive equations for activity. Include descriptors like ClogP, polar surface area, and dipole moment .

Basic: How to mitigate hydrolysis of the diazepane ring during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.